Cas no 1378865-38-3 (5-Bromo-2,4-difluoro-3-methylbenzaldehyde)
5-Bromo-2,4-difluoro-3-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2,4-difluoro-3-methylbenzaldehyde
- EN300-7868846
- MFCD19689095
- CS-0192046
- E91894
- 1378865-38-3
- Z1269242311
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- MDL: MFCD19689095
- Inchi: 1S/C8H5BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2-3H,1H3
- InChI Key: WTFZCNWVXZOGRC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C(=C(C)C=1F)F
Computed Properties
- Exact Mass: 233.94918g/mol
- Monoisotopic Mass: 233.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
5-Bromo-2,4-difluoro-3-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560363-500 mg |
5-Bromo-2,4-difluoro-3-methylbenzaldehyde; . |
1378865-38-3 | 500MG |
€186.70 | 2023-04-13 | ||
| abcr | AB560363-1 g |
5-Bromo-2,4-difluoro-3-methylbenzaldehyde; . |
1378865-38-3 | 1g |
€242.40 | 2023-04-13 | ||
| abcr | AB560363-5 g |
5-Bromo-2,4-difluoro-3-methylbenzaldehyde; . |
1378865-38-3 | 5g |
€736.90 | 2023-04-13 | ||
| abcr | AB560363-10 g |
5-Bromo-2,4-difluoro-3-methylbenzaldehyde; . |
1378865-38-3 | 10g |
€1,220.20 | 2023-04-13 | ||
| Enamine | EN300-7868846-0.05g |
5-bromo-2,4-difluoro-3-methylbenzaldehyde |
1378865-38-3 | 95.0% | 0.05g |
$41.0 | 2025-02-22 | |
| Enamine | EN300-7868846-0.1g |
5-bromo-2,4-difluoro-3-methylbenzaldehyde |
1378865-38-3 | 95.0% | 0.1g |
$61.0 | 2025-02-22 | |
| Enamine | EN300-7868846-0.25g |
5-bromo-2,4-difluoro-3-methylbenzaldehyde |
1378865-38-3 | 95.0% | 0.25g |
$87.0 | 2025-02-22 | |
| Enamine | EN300-7868846-0.5g |
5-bromo-2,4-difluoro-3-methylbenzaldehyde |
1378865-38-3 | 95.0% | 0.5g |
$138.0 | 2025-02-22 | |
| Enamine | EN300-7868846-1.0g |
5-bromo-2,4-difluoro-3-methylbenzaldehyde |
1378865-38-3 | 95.0% | 1.0g |
$176.0 | 2025-02-22 | |
| Enamine | EN300-7868846-2.5g |
5-bromo-2,4-difluoro-3-methylbenzaldehyde |
1378865-38-3 | 95.0% | 2.5g |
$328.0 | 2025-02-22 |
5-Bromo-2,4-difluoro-3-methylbenzaldehyde Suppliers
5-Bromo-2,4-difluoro-3-methylbenzaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-Bromo-2,4-difluoro-3-methylbenzaldehyde
Introduction to 5-Bromo-2,4-difluoro-3-methylbenzaldehyde (CAS No. 1378865-38-3) and Its Applications in Modern Chemical Research
5-Bromo-2,4-difluoro-3-methylbenzaldehyde, identified by the CAS number 1378865-38-3, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its bromine and fluorine substituents on a benzene ring with a methyl group and an aldehyde functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 5-Bromo-2,4-difluoro-3-methylbenzaldehyde contribute to its versatility in organic synthesis. The presence of both bromine and fluorine atoms provides multiple sites for further functionalization, enabling the construction of complex molecular architectures. This makes it particularly useful in the development of novel pharmaceuticals, agrochemicals, and materials science applications. The aldehyde group further enhances its reactivity, allowing for condensation reactions with amines, ketones, and other carbonyl compounds to form Schiff bases, imines, and other heterocyclic structures.
In recent years, the demand for fluorinated compounds in medicinal chemistry has surged due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity. 5-Bromo-2,4-difluoro-3-methylbenzaldehyde fits well within this trend, serving as a key building block in the synthesis of fluorinated drug candidates. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atoms in this compound can modulate electronic effects and steric hindrance around the binding site of target proteins, leading to more potent and selective drug molecules.
Moreover, the bromine atom on 5-Bromo-2,4-difluoro-3-methylbenzaldehyde allows for further modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. Researchers have leveraged these properties to develop novel scaffolds for antimicrobial agents and antiviral drugs. The combination of bromine and fluorine also enhances the compound's stability under various reaction conditions, making it a reliable choice for multi-step synthetic routes.
The pharmaceutical industry has been particularly interested in 5-Bromo-2,4-difluoro-3-methylbenzaldehyde due to its potential as a precursor for small-molecule drugs targeting neurological disorders. Recent studies have highlighted its role in synthesizing compounds that interact with serotonin receptors, which are implicated in depression and anxiety disorders. The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the benzene ring, allowing for precise tuning of receptor binding affinities. This has opened new avenues for developing next-generation therapeutics with improved efficacy and reduced side effects.
Beyond pharmaceutical applications, 5-Bromo-2,4-difluoro-3-methylbenzaldehyde has found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for designing luminescent materials and catalysts. For example, researchers have explored its use in creating metal-organic frameworks (MOFs) with tailored optical properties. These MOFs have potential applications in sensors, light-emitting diodes (LEDs), and even photodynamic therapy for cancer treatment.
The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzaldehyde typically involves multi-step processes starting from commercially available aromatic precursors. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to introduce the bromine and fluorine substituents efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity levels required for industrial-scale production.
In conclusion,5-Bromo-2,4-difluoro-3-methylbenzaldehyde (CAS No. 1378865-38-3) is a multifaceted compound with broad applications across chemical research domains. Its unique structural features make it an indispensable intermediate in pharmaceutical development, offering opportunities to design innovative drugs targeting various diseases. Additionally, its potential in materials science underscores its importance beyond traditional medicinal chemistry applications. As research continues to uncover new uses for this compound,5-Bromo-2,4-difluoro-3-methylbenzaldehyde is poised to remain at the forefront of chemical innovation.
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